

Application Note: Profiling of Efinaconazole Analogue-1 for Pharmaceutical Quality Control

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Compound of Interest

Compound Name: *Efinaconazole analogue-1*

Cat. No.: *B194801*

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Introduction

Efinaconazole is a broad-spectrum triazole antifungal agent primarily used for the topical treatment of onychomycosis. As with any active pharmaceutical ingredient (API), the identification, quantification, and control of impurities are critical to ensure its safety, efficacy, and quality. This application note details the analytical methodology for the impurity profiling of Efinaconazole, with a specific focus on a representative process-related impurity, herein designated as "**Efinaconazole Analogue-1**." The protocols and data presented are representative and can be adapted for the analysis of various Efinaconazole-related impurities.

Process-related impurities can arise from the manufacturing process, including starting materials, intermediates, and by-products. Degradation products can also form during storage and handling. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the control of such impurities in pharmaceutical products.[\[1\]](#)[\[2\]](#)

This document provides a comprehensive guide for the impurity profiling of Efinaconazole, including a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis, data presentation, and visualization of the experimental workflow and a potential impurity formation pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of Efinaconazole and "Efinaconazole Analogue-1" (represented by the known Impurity A) using the HPLC method described in the experimental protocol.

Analyte	Retention Time (min)	Relative Retention Time (RRT)	Wavelength (nm)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Efinaconazole	28.78	1.00	210	0.01 µg/mL	0.03 µg/mL
Efinaconazole Analogue-1 (Impurity A)	Approx. 25.9	Approx. 0.90	210	0.01 µg/mL	0.03 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a stability-indicating HPLC method for the separation and quantification of Efinaconazole and its related impurities.

1. Instrumentation and Materials:

- HPLC system with a UV detector
- Data acquisition and processing software
- Analytical column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent
- Mobile Phase A: 0.01 mol/L Potassium Dihydrogen Phosphate - Tripotassium Phosphate buffer / Methanol (92:8, v/v)
- Mobile Phase B: Acetonitrile
- Diluent: Mobile Phase A / Acetonitrile (50:50, v/v)

- Efinaconazole reference standard
- **Efinaconazole Analogue-1** (Impurity A) reference standard
- High-purity water
- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Phosphate (analytical grade)
- Tripotassium Phosphate (analytical grade)

2. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Run Time: 55 minutes
- Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.01	83	17

| 50 | 30 | 70 |

3. Preparation of Solutions:

- Standard Stock Solution (Efinaconazole): Accurately weigh and dissolve an appropriate amount of Efinaconazole reference standard in the diluent to obtain a concentration of 100 µg/mL.

- Standard Stock Solution (**Efinaconazole Analogue-1**): Accurately weigh and dissolve an appropriate amount of **Efinaconazole Analogue-1** reference standard in the diluent to obtain a concentration of 100 µg/mL.
- Spiked Sample Solution: Prepare a solution of Efinaconazole at a concentration of 1 mg/mL in the diluent. Spike this solution with the **Efinaconazole Analogue-1** stock solution to achieve a final impurity concentration of approximately 0.1% (1 µg/mL) relative to the Efinaconazole concentration.
- Test Sample Solution: Prepare the Efinaconazole drug substance or product sample to be tested at a concentration of 1 mg/mL in the diluent.

4. System Suitability:

Before sample analysis, inject the standard solution five times and ensure the following system suitability parameters are met:

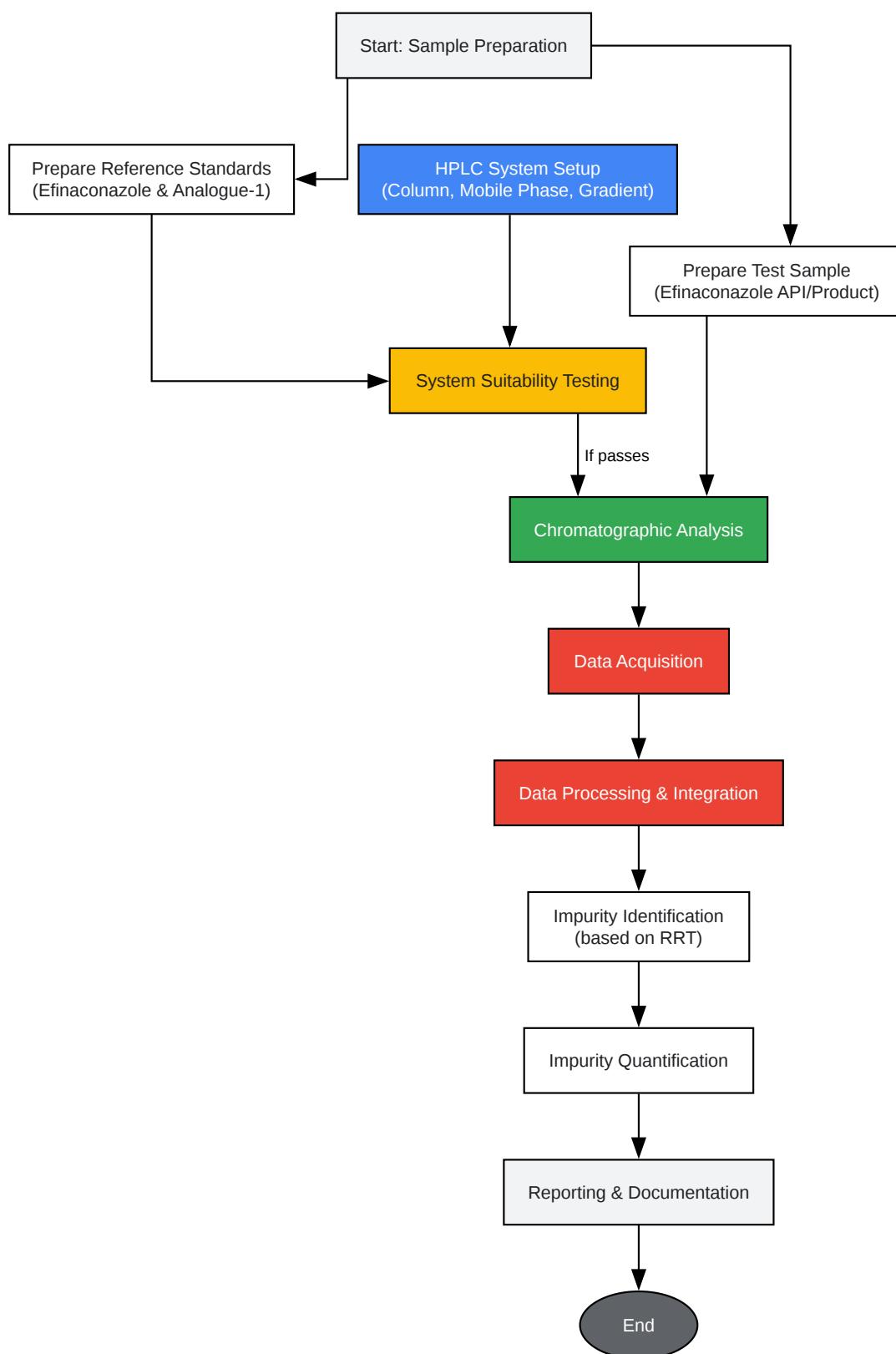
- Tailing Factor (T): Not more than 2.0 for the Efinaconazole peak.
- Theoretical Plates (N): Not less than 2000 for the Efinaconazole peak.
- Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of Efinaconazole.

5. Analysis Procedure:

- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the standard solutions to determine the retention times and response factors.
- Inject the test sample and spiked sample solutions.
- Identify and quantify any impurities in the test sample by comparing their retention times and peak areas with those of the standards.

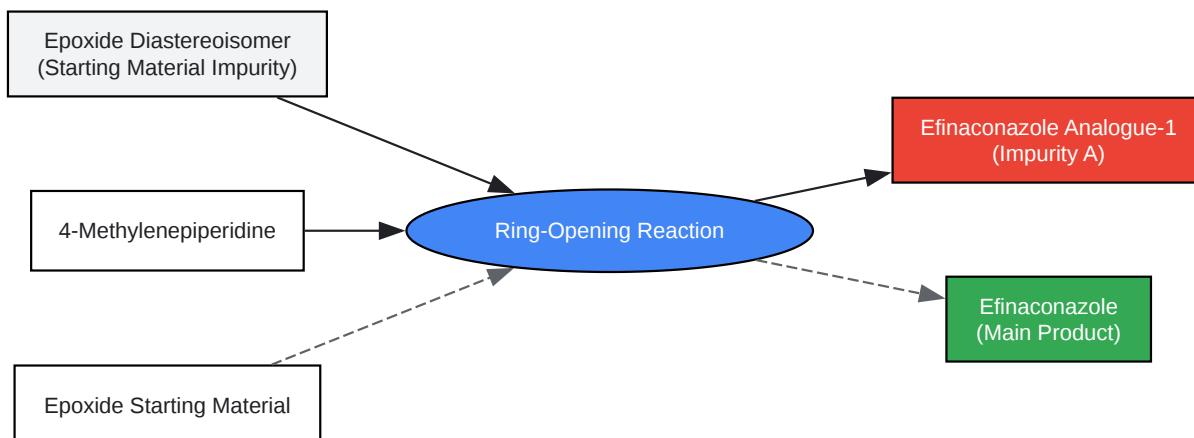
Visualizations

Experimental Workflow for Impurity Profiling

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Caption: Experimental workflow for HPLC-based impurity profiling.

Potential Formation Pathway of Efinaconazole Analogue-1 (Impurity A)



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Caption: Formation of a process-related impurity from a starting material isomer.

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References

- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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